molecular formula C14H13NO B1611454 2-Ethoxy-2-(2-naphthyl)acetonitrile CAS No. 33224-80-5

2-Ethoxy-2-(2-naphthyl)acetonitrile

Cat. No. B1611454
CAS RN: 33224-80-5
M. Wt: 211.26 g/mol
InChI Key: SERAXWXRCADJHK-UHFFFAOYSA-N
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Description

2-Ethoxy-2-(2-naphthyl)acetonitrile is a chemical compound with the empirical formula C14H13NO12. It has a molecular weight of 211.2612. This compound is a fluorogenic substrate used in cytochrome P450 assays123.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 2-Ethoxy-2-(2-naphthyl)acetonitrile.



Molecular Structure Analysis

The SMILES string for 2-Ethoxy-2-(2-naphthyl)acetonitrile is CCOC(C#N)c1ccc2ccccc2c112. This represents the structure of the molecule in a linear format. The InChI key is SERAXWXRCADJHK-UHFFFAOYSA-N12.



Chemical Reactions Analysis

2-Ethoxy-2-(2-naphthyl)acetonitrile is used as a substrate in cytochrome P450 assays123. However, specific chemical reactions involving this compound are not available in the retrieved data.



Physical And Chemical Properties Analysis

2-Ethoxy-2-(2-naphthyl)acetonitrile has a fluorescence λex of 227 nm and λem of 336 nm in methanol12. It is a solid substance2.


Future Directions

The future directions for the use of 2-Ethoxy-2-(2-naphthyl)acetonitrile are not explicitly mentioned in the retrieved data. However, given its use as a substrate in cytochrome P450 assays, it may continue to be used in biochemical research and drug discovery123.


Relevant Papers
The following papers were found to be relevant:



properties

IUPAC Name

2-ethoxy-2-naphthalen-2-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-2-16-14(10-15)13-8-7-11-5-3-4-6-12(11)9-13/h3-9,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERAXWXRCADJHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C#N)C1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60437515
Record name 2-Ethoxy-2-(2-naphthyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-2-(2-naphthyl)acetonitrile

CAS RN

33224-80-5
Record name 2-Ethoxy-2-(2-naphthyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethoxy-2-(2-naphthyl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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